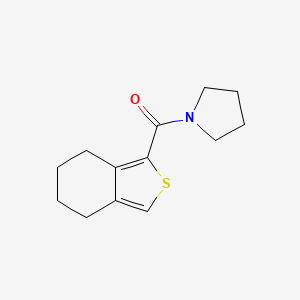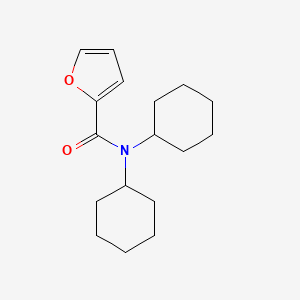![molecular formula C20H22N2O5 B5818090 ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B5818090.png)
ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of furan, piperidine, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. One common method for synthesizing furans involves the cyclodehydration of dicarbonyl compounds through the Paal–Knorr synthesis . Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free one-flask approaches to synthesize multi-substituted furans . These methods are advantageous due to their efficiency, mild reaction conditions, and broad scope of substrates. Additionally, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon–carbon bonds in the synthesis of complex organic molecules .
Análisis De Reacciones Químicas
Types of Reactions: ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The furan ring is particularly susceptible to electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and organoboron reagents, is also frequently employed .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the piperidine moiety can yield piperidines with varying degrees of saturation .
Aplicaciones Científicas De Investigación
ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties . In industry, it is utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE include other furan and piperidine derivatives, such as 2-amino-4-(1-piperidine) pyridine and pyrrolidine derivatives .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of furan, piperidine, and benzoate moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-26-20(25)15-6-3-4-7-16(15)21-18(23)14-9-11-22(12-10-14)19(24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBWVYCHCKYZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)

![2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide](/img/structure/B5818040.png)



![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-[(Dimethylsulfamoyl)amino]benzamide](/img/structure/B5818078.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5818099.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one](/img/structure/B5818122.png)
